molecular formula C8H13NO B1424229 3-(Cyclopropylmethyl)pyrrolidin-2-one CAS No. 1260859-39-9

3-(Cyclopropylmethyl)pyrrolidin-2-one

Cat. No. B1424229
M. Wt: 139.19 g/mol
InChI Key: AKKDGRKHDGZCRN-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 1260859-39-9 . It has a molecular weight of 139.2 and its IUPAC name is 3-(cyclopropylmethyl)-2-pyrrolidinone .


Synthesis Analysis

A selective synthesis of pyrrolidin-2-ones, including 3-(Cyclopropylmethyl)pyrrolidin-2-one, has been achieved via the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The InChI code for 3-(Cyclopropylmethyl)pyrrolidin-2-one is 1S/C8H13NO/c10-8-7(3-4-9-8)5-6-1-2-6/h6-7H,1-5H2,(H,9,10) .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones, including 3-(Cyclopropylmethyl)pyrrolidin-2-one, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

3-(Cyclopropylmethyl)pyrrolidin-2-one is a powder at room temperature .

Scientific Research Applications

Anti-inflammatory Activities

  • A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones was synthesized, showing promise as anti-inflammatory and analgesic agents. Some compounds in this series exhibited anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects, making them potential candidates for clinical applications in anti-inflammatory therapies (Ikuta et al., 1987).

Herbicidal Activities

  • Novel 3-(α-hydroxymethylene)pyrrolidine-2,4-dione derivatives containing a cyclopropane moiety were synthesized and showed varying degrees of herbicidal activity at a concentration of 100 mg/mL. This indicates the potential use of these compounds in agricultural applications (Zhu et al., 2013).

Synthesis of Medicinal Molecules

  • Pyrrolidin-2-ones and their derivatives, such as 3-(Cyclopropylmethyl)pyrrolidin-2-one, are important for the synthesis of new medicinal molecules due to their presence in many natural products and biologically active molecules. The flexibility in introducing various substituents into their nucleus is crucial for developing new drugs with enhanced biological activity (Rubtsova et al., 2020).

Synthesis of Polyfunctionalized Pyrroles

  • Cyclopropyl-tethered 3-alkynyl imines, including compounds related to 3-(Cyclopropylmethyl)pyrrolidin-2-one, have been used in the synthesis of polyfunctionalized pyrroles. This method is effective for introducing various functional groups into the pyrrole ring, which is valuable in pharmaceutical and chemical synthesis (Urbanaitė & Čikotienė, 2016).

Anti-tumor Properties

  • Certain pyrrolidine derivatives, including those related to 3-(Cyclopropylmethyl)pyrrolidin-2-one, have shown promising anti-tumor activity against various human tumor cell lines. This suggests their potential application in the development of anti-cancer drugs (Girgis, 2009).

Crystal Structure Analysis

  • The crystal structure of certain pyrrolidine derivatives has been studied to understand their potential in medicinal chemistry. The structural analysis of these compounds is crucial for drug design and understanding their interaction with biological targets (Thinagar et al., 2000).

Enantioselective Synthesis

  • The enantioselective synthesis of cyclopropane-fused γ-lactams, related to 3-(Cyclopropylmethyl)pyrrolidin-2-one, has been achieved. This process is important for producing drugs with specific stereochemistry, which can significantly impact their therapeutic effectiveness (Pedroni & Cramer, 2015).

Synthesis of Biologically Active Compounds

  • Pyrrolidin-2-one derivatives, closely related to 3-(Cyclopropylmethyl)pyrrolidin-2-one, have been synthesized for use as pharmacophoric fragments in the development of various biologically active compounds. This highlights their importance in medicinal chemistry and drug development (Kulig et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolidin-2-ones, including 3-(Cyclopropylmethyl)pyrrolidin-2-one, are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . Therefore, the development of more selective and easy-to-run methods starting from simple and readily obtainable substrates without using precious metal catalysts is highly desirable .

properties

IUPAC Name

3-(cyclopropylmethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-7(3-4-9-8)5-6-1-2-6/h6-7H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKDGRKHDGZCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethyl)pyrrolidin-2-one

CAS RN

1260859-39-9
Record name 3-(cyclopropylmethyl)pyrrolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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